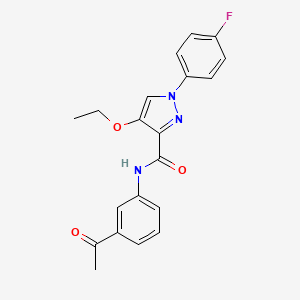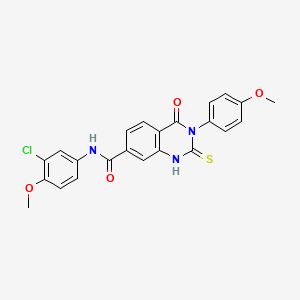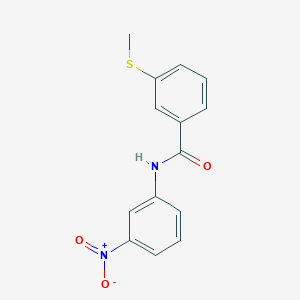
N-(5-mesityl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-mesityl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide, also known as MPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MPTB is a member of the thiadiazole family, which is known for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
N-(5-mesityl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide and its derivatives have shown promise in the field of cancer research. Compounds incorporating the thiadiazole moiety, similar to the one , have been evaluated for their anticancer activity. For instance, a study demonstrated that specific thiadiazole derivatives were potent against Hepatocellular carcinoma cell lines, indicating their potential as anticancer agents (Gomha et al., 2017).
Herbicidal Activity
Research has also explored the use of thiadiazole derivatives in agriculture, particularly as herbicides. A study involving N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides showed moderate to good selective herbicidal activity against specific plant species, suggesting potential applications in weed control (Liu & Shi, 2014).
Crystal Structure Characterization
In the realm of material sciences, the characterization of thiadiazole derivatives is crucial for understanding their properties and potential applications. A recent study provided the first X-ray crystal structure characterization of 5-arylimino-1,3,4-thiadiazole derivatives, shedding light on their molecular structure and aiding in the design of new compounds (Moussa et al., 2023).
Antimicrobial Applications
Thiadiazole derivatives have also been investigated for their antimicrobial properties. A study synthesizing various thiadiazole derivatives, including those similar to the compound , revealed moderate antimicrobial activity, suggesting their potential use in combating microbial infections (Farag et al., 2009).
Anticonvulsant Properties
Some 1,3,4-thiadiazole derivatives have been studied for their potential anticonvulsant effects. Research has identified certain derivatives that offer protection against seizures in animal models, indicating the possibility of developing new antiepileptic drugs (Luszczki et al., 2015).
Electrocatalysis
In the field of electrocatalysis, nitrogen-doped carbon materials derived from thiadiazole compounds have shown significant activity. Such materials have been used as catalysts in the electrochemical synthesis of hydrogen peroxide, demonstrating the versatility of thiadiazole derivatives in various chemical processes (Fellinger et al., 2012).
Corrosion Inhibition
Thiadiazole derivatives have been investigated for their role in corrosion inhibition. Studies have shown that certain thiadiazole compounds can effectively prevent corrosion in various industrial applications, suggesting their utility in material protection and maintenance (Zhang et al., 2020).
Eigenschaften
IUPAC Name |
2-phenylsulfanyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS2/c1-5-17(26-16-9-7-6-8-10-16)19(25)22-21-24-23-20(27-21)18-14(3)11-13(2)12-15(18)4/h6-12,17H,5H2,1-4H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBGMYQHVAGTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=C(C=C(C=C2C)C)C)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994417.png)
![N-(4-{5-[1-(3-methoxybenzoyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide](/img/structure/B2994418.png)
amino]thiophene-2-carboxylic acid](/img/structure/B2994420.png)


![1-methyl-3-phenyl-5,5a,6,11b-tetrahydro-3H-chromeno[4',3':4,5]pyrano[2,3-c]pyrazole](/img/structure/B2994428.png)




![Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate](/img/structure/B2994437.png)
![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(indolin-1-yl)methanone](/img/structure/B2994438.png)

